Reduced Precursor Cost Compared to the 3,5-Di-tert-butylphenyl Analogue for Catalyst Synthesis
The synthesis of the P-3,5-di-tert-butyl-4-methoxyphenyl-substituted catalyst 3c is demonstrably more economical than its non-methoxylated analogue 3a. The key precursor for the DTBM catalyst, 2,6-di-tert-butyl-4-bromophenol, is significantly cheaper than the 3,5-di-tert-butylbromobenzene required for the analogue. At the time of the study, 3,5-di-tert-butylbromobenzene was commercially available at a cost of $130 for 5 grams, making the DTBM route a more cost-effective procurement choice [1].
| Evidence Dimension | Cost of key starting material (aryl bromide) |
|---|---|
| Target Compound Data | Precursor for target compound: 2,6-di-tert-butyl-4-bromophenol. Cost: Not explicitly priced, but described as 'less expensive'. |
| Comparator Or Baseline | Precursor for analogue (1b): 3,5-di-tert-butylbromobenzene. Cost: $130/5 g. |
| Quantified Difference | The 3,5-di-tert-butylbromobenzene is explicitly noted as an 'expensive' starting material, and the methoxy-substituted precursor is a 'cheaper' alternative, representing a non-trivial cost saving at laboratory and scale-up quantities [1]. |
| Conditions | Procurement and synthesis cost analysis for the preparation of P-aryl-2-phosphabicyclo[3.3.0]octane catalysts. |
Why This Matters
For procurement decisions involving multi-step catalyst synthesis, the lower cost of the starting material directly translates to a more economical overall process for producing the final active catalyst.
- [1] MacKay, J. A.; Vedejs, E. Enantioselective Acylation Using a Second-Generation P-Aryl-2-phosphabicyclo[3.3.0]octane Catalyst. J. Org. Chem. 2004, 69, 20, 6934–6937. View Source
